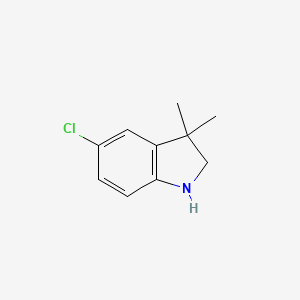

5-Chloro-3,3-dimethylindoline

Descripción

5-Chloro-3,3-dimethylindoline: is a chemical compound belonging to the indoline family, characterized by the presence of a chloro group at the 5th position and two methyl groups at the 3rd position on the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Propiedades

IUPAC Name |

5-chloro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLDGWKRGSUXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-dimethylindoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure. For 5-Chloro-3,3-dimethylindoline, the starting materials would include 5-chloro-2,3-dimethylphenylhydrazine and an appropriate ketone .

Industrial Production Methods: Industrial production of 5-Chloro-3,3-dimethylindoline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-3,3-dimethylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of indoline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline ring .

Aplicaciones Científicas De Investigación

Chemistry: 5-Chloro-3,3-dimethylindoline is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, indoline derivatives, including 5-Chloro-3,3-dimethylindoline, are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antiviral properties .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its structural features make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, 5-Chloro-3,3-dimethylindoline is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing .

Mecanismo De Acción

The mechanism of action of 5-Chloro-3,3-dimethylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methyl groups on the indoline ring influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparación Con Compuestos Similares

5-Chloroindoline: Lacks the additional methyl groups, which may affect its reactivity and biological activity.

3,3-Dimethylindoline:

5-Bromo-3,3-dimethylindoline: Similar structure with a bromo group instead of a chloro group, which can alter its reactivity and biological interactions.

Uniqueness: 5-Chloro-3,3-dimethylindoline is unique due to the combined presence of the chloro and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Actividad Biológica

5-Chloro-3,3-dimethylindoline is a nitrogen-containing heterocyclic compound belonging to the indoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chloro-3,3-dimethylindoline features a chloro substituent at the 5-position and two methyl groups at the 3-position of the indoline structure. Its molecular formula is C₉H₈ClN. The unique chlorine substituent significantly influences both its chemical reactivity and biological activity.

Target of Action

The compound primarily targets specific receptors or enzymes within biological systems. It has been shown to interact with proteins involved in cellular signaling pathways, particularly those related to neurotransmission and cancer progression.

Mode of Action

The interaction with target receptors can lead to either inhibition or activation of their normal functions. For instance, binding to receptors may block natural ligands or mimic them, thereby influencing downstream signaling pathways. Notably, 5-Chloro-3,3-dimethylindoline has been shown to affect the WNT/β-catenin signaling pathway, which plays a crucial role in regulating various cellular functions and is often implicated in cancer progression .

Anticancer Activity

Research indicates that 5-Chloro-3,3-dimethylindoline exhibits notable anticancer properties. It has been studied for its ability to inhibit Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway. The compound demonstrated an EC50 of 0.49 ± 0.11 μM against DVL1 and inhibited the growth of HCT116 cancer cells with an EC50 value of 7.1 ± 0.6 μM . Additionally, derivatives of this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Target | EC50 (μM) | Effect |

|---|---|---|---|

| 5-Chloro-3,3-dimethylindoline | DVL1 | 0.49 ± 0.11 | Inhibition |

| 5-Chloro-3,3-dimethylindoline | HCT116 Cells | 7.1 ± 0.6 | Growth Inhibition |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies have shown that it exhibits significant radical scavenging activity against DPPH radicals, indicating potential applications in oxidative stress-related conditions .

Case Studies

- Anticancer Studies : A study published in MDPI confirmed that derivatives of 5-Chloro-3,3-dimethylindoline effectively block the WNT pathway and exhibit anticancer activity through various assays that measured cell growth inhibition rates .

- Mechanistic Evaluations : Research highlighted the biochemical pathways impacted by indole derivatives like 5-Chloro-3,3-dimethylindoline, emphasizing their role as enzyme inhibitors and receptor modulators in biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.